2-Hydroxy-4-phenylbutanoic acid (CAS: 4263-93-8), commonly utilized in its enantiopure (R)-configuration, is a critical chiral building block in pharmaceutical manufacturing. Structurally characterized by an alpha-hydroxy acid moiety attached to a homophenylalanine backbone, it serves as the central pharmacophore unit for a broad class of angiotensin-converting enzyme (ACE) inhibitors, including enalapril, lisinopril, and ramipril [1]. In procurement contexts, the selection of this specific compound over its prochiral or esterified analogs is driven by the need to streamline synthetic routes, maximize atom economy, and ensure the strict stereochemical fidelity required for downstream biological activity [2].
Substituting 2-hydroxy-4-phenylbutanoic acid with its prochiral keto analog, 2-oxo-4-phenylbutanoic acid (OPBA), introduces significant process complexity, as OPBA requires highly selective asymmetric reduction relying on engineered keto acid reductases and complex cofactor regeneration systems to achieve the necessary chirality [1]. Furthermore, utilizing a generic racemic mixture of the hydroxy acid rather than the enantiopure form is economically and chemically inefficient; kinetic resolution of the racemate imposes a strict 50% theoretical yield ceiling, generating substantial waste and doubling precursor consumption [2]. Consequently, direct procurement of the targeted chiral hydroxy acid is essential for maintaining step economy and avoiding costly downstream resolution or biocatalytic bottlenecks.
In the production of chiral pharmaceutical intermediates, utilizing the enantiopure form of 2-hydroxy-4-phenylbutanoic acid allows for direct incorporation into the API backbone with maximum theoretical atom economy. In contrast, starting from racemic 2-hydroxy-4-phenylbutanoic acid requires kinetic resolution (often lipase-catalyzed), which fundamentally restricts the maximum theoretical yield of the desired enantiomer to 50% [1]. This limitation doubles the required raw material input and necessitates additional separation steps.
| Evidence Dimension | Maximum theoretical yield of the desired chiral intermediate |
| Target Compound Data | Up to 100% (direct coupling) |
| Comparator Or Baseline | Racemic 2-hydroxy-4-phenylbutanoic acid (<50% due to kinetic resolution limits) |
| Quantified Difference | >2x improvement in theoretical yield |
| Conditions | Standard kinetic resolution vs. direct asymmetric synthesis/coupling |
Procuring the enantiopure form directly eliminates the 50% yield ceiling inherent to kinetic resolution, drastically reducing material waste and processing time.
Industrial synthesis routes often evaluate whether to purchase the pre-reduced hydroxy acid or its prochiral precursor, 2-oxo-4-phenylbutanoic acid (OPBA). Utilizing OPBA requires an in-house asymmetric reduction step, which typically demands engineered biocatalysts (such as reconstructed D-lactate dehydrogenase) and a continuous cofactor regeneration system (like formate dehydrogenase) to achieve high conversion (e.g., converting 73.4 mM OPBA to 71.8 mM product) [1]. Procuring 2-hydroxy-4-phenylbutanoic acid directly bypasses this complex, resource-intensive biotransformation entirely.
| Evidence Dimension | Required asymmetric reduction steps |
| Target Compound Data | 0 steps (ready for direct coupling) |
| Comparator Or Baseline | 2-Oxo-4-phenylbutanoic acid (OPBA) (Requires 1 complex biocatalytic reduction step with cofactor regeneration) |
| Quantified Difference | Eliminates 1 highly specialized biotransformation step |
| Conditions | Industrial synthesis of homophenylalanine pharmacophores |
Purchasing the pre-reduced hydroxy acid avoids the need to engineer, optimize, and maintain complex bi-enzyme coupled systems for asymmetric reduction.
While ethyl 2-hydroxy-4-phenylbutanoate (HPBE) is a common procurement alternative, its use in synthetic routes requiring a free carboxylate necessitates a preliminary base-catalyzed hydrolysis step. Procuring the free acid, 2-hydroxy-4-phenylbutanoic acid, allows for immediate activation and direct amidation or alternative esterification without the need for deprotection and subsequent acidic workup [1]. This direct compatibility simplifies the synthetic sequence and improves overall throughput.
| Evidence Dimension | Deprotection requirements prior to direct amidation |
| Target Compound Data | No ester hydrolysis required |
| Comparator Or Baseline | Ethyl 2-hydroxy-4-phenylbutanoate (HPBE) (Requires hydrolysis and workup) |
| Quantified Difference | Saves 1 synthetic operation |
| Conditions | Direct coupling routes requiring the free carboxylic acid |
Selecting the free acid form streamlines synthetic routes that target direct amidation, reducing overall cycle times and solvent usage.
Directly utilizing enantiopure 2-hydroxy-4-phenylbutanoic acid as the central homophenylalanine pharmacophore in the synthesis of 'pril' drugs (e.g., enalapril, lisinopril), bypassing the 50% yield limitations of racemic kinetic resolution [1].
Serving as a direct starting material for custom amide-linked chiral derivatives where the use of the ethyl ester (HPBE) would unnecessarily add a hydrolysis and workup step to the synthetic route [2].
Acting as a quantitative analytical standard to benchmark the conversion efficiency, enantiomeric excess, and productivity of novel keto acid reductases engineered to reduce 2-oxo-4-phenylbutanoic acid [3].
Irritant